1-Etinil-4-fenoxibenceno

Descripción general

Descripción

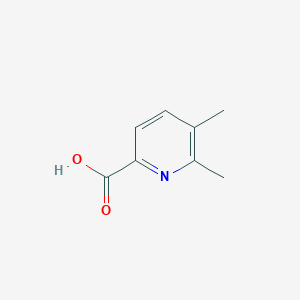

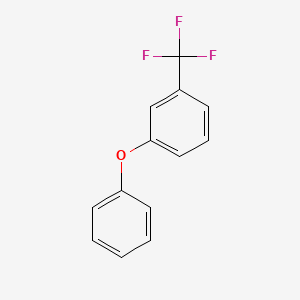

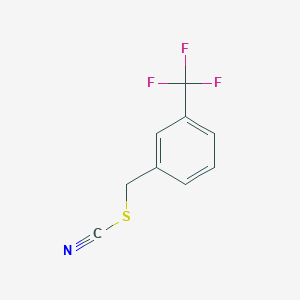

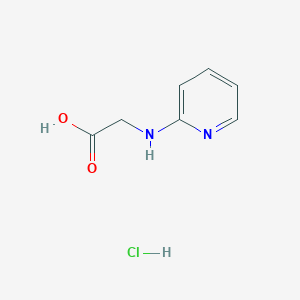

1-Ethynyl-4-phenoxybenzene is a chemical compound with the empirical formula C14H10O . Its linear formula is C6H5OC6H4C≡CH . The molecular weight of this compound is 194.23 .

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-phenoxybenzene is represented by the linear formula C6H5OC6H4C≡CH . This indicates that the molecule consists of a phenyl group (C6H5) attached to an ethynyl group (C≡CH) via a phenoxy group (OC6H4) .Chemical Reactions Analysis

1-Ethynyl-4-phenoxybenzene can be used for Sonogashira coupling reactions . These reactions are a type of cross-coupling reaction used to synthesize conjugated enynes .Physical And Chemical Properties Analysis

1-Ethynyl-4-phenoxybenzene has a boiling point of 90-95 °C at 0.4 mmHg . It has a density of 1.074 g/mL at 25 °C . The refractive index of this compound is 1.6060 (lit.) .Aplicaciones Científicas De Investigación

Síntesis de 1-Vinil-4-fenoxibenceno

1-Etinil-4-fenoxibenceno: se utiliza en la síntesis de 1-vinil-4-fenoxibenceno . Este proceso es significativo en el campo de la química orgánica donde el grupo vinílico juega un papel crucial en la creación de polímeros a través de reacciones de polimerización.

Cinética enzimática e interacciones proteína-ligando

El compuesto sirve como una herramienta valiosa en bioquímica para estudiar la cinética enzimática e interacciones proteína-ligando . Su estructura única le permite unirse a proteínas específicas, ayudando a comprender las vías bioquímicas.

Vías de señalización celular

En biología celular, This compound se utiliza para investigar las vías de señalización celular . Puede actuar como un modulador para ciertos receptores, proporcionando información sobre los procesos de comunicación dentro y entre las células.

Materiales fotoluminiscentes

Este compuesto está involucrado en la síntesis de materiales fotoluminiscentes . Estos materiales tienen aplicaciones en la creación de tecnologías de visualización avanzadas y en el desarrollo de nuevos sistemas de iluminación.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound has a wide range of applications in scientific research, including studying enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .

Mode of Action

It is an aromatic compound, and aromatic compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its use in studying enzyme kinetics, protein-ligand interactions, and cell-signaling pathways , it can be inferred that it may interact with these biochemical pathways.

Pharmacokinetics

Some physical properties such as boiling point (90-95 °c/04 mmHg) and density (1074 g/mL at 25 °C) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given its use in scientific research, it can be inferred that it may have significant effects on enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .

Análisis Bioquímico

Biochemical Properties

1-Ethynyl-4-phenoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of 1-vinyl-4-phenoxybenzene, which is used in further biochemical studies . The interactions of 1-Ethynyl-4-phenoxybenzene with these biomolecules are crucial for understanding its role in biochemical pathways and reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethynyl-4-phenoxybenzene change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethynyl-4-phenoxybenzene remains stable under specific conditions, making it suitable for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of 1-Ethynyl-4-phenoxybenzene vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of 1-Ethynyl-4-phenoxybenzene in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-Ethynyl-4-phenoxybenzene within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding how 1-Ethynyl-4-phenoxybenzene is distributed within the body and its potential effects on different tissues .

Subcellular Localization

1-Ethynyl-4-phenoxybenzene is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific organelles, influencing its role in cellular processes. Understanding the subcellular localization of 1-Ethynyl-4-phenoxybenzene is crucial for its application in biochemical research .

Propiedades

IUPAC Name |

1-ethynyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNQDOAPYPSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509865 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4200-06-0 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key spectral characteristics of poly(1-ethynyl-4-phenoxybenzene) and what do they indicate about its structure?

A1: Poly(1-ethynyl-4-phenoxybenzene) exhibits several key spectral characteristics:

- UV-Vis Absorption: A maximum absorption peak at 352 nm [] suggests the presence of a conjugated polymer backbone. This absorption arises from electronic transitions within the extended π-system.

- Photoluminescence: A maximum emission peak at 453 nm (corresponding to 2.74 eV) [] provides insights into the energy difference between the excited state and ground state of the polymer.

- Band Gap: Calculated to be 3.02 eV [], this value signifies the energy required to excite an electron from the valence band to the conduction band, influencing the polymer's electrical and optical properties.

Q2: How does the structure of poly(1-ethynyl-4-phenoxybenzene) influence its thermal stability?

A2: The bulky 4-phenoxyphenyl side groups in poly(1-ethynyl-4-phenoxybenzene) play a crucial role in enhancing its thermal stability []. This improvement, compared to polyacetylenes with smaller substituents like polyphenylacetylene, can be attributed to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.